Coniine hydrobromide

Description

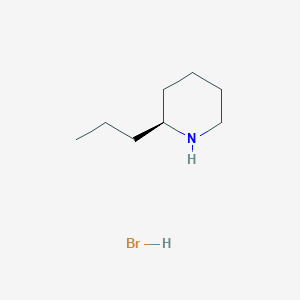

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2S)-2-propylpiperidine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N.BrH/c1-2-5-8-6-3-4-7-9-8;/h8-9H,2-7H2,1H3;1H/t8-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWMPAYPMHXMUAF-QRPNPIFTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CCCCN1.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@H]1CCCCN1.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

637-49-0 | |

| Record name | Piperidine, 2-propyl-, hydrobromide (1:1), (2S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=637-49-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Coniine hydrobromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000637490 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Coniine hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.261 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CONIINE HYDROBROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/92KKC0S28T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Guide: (S)-(+)-Coniine Hydrobromide vs. (R)-(-)-Coniine Hydrobromide Activity

Executive Summary

This technical guide analyzes the stereochemical differentiation between the enantiomers of coniine (2-propylpiperidine), specifically focusing on their hydrobromide salts. While (S)-(+)-coniine is the predominant alkaloid in Conium maculatum (poison hemlock), the non-natural (R)-(-)-enantiomer exhibits significantly higher pharmacological potency and toxicity.[1] This guide synthesizes physicochemical data, nicotinic acetylcholine receptor (nAChR) binding kinetics, and toxicological profiles to support researchers in drug development and neuropharmacology.

Chemical and Physical Profile

Coniine exists as two stereoisomers due to the chiral center at the C2 position of the piperidine ring. The hydrobromide salt form is preferred in research applications for its enhanced stability and crystallinity compared to the volatile free base.

Comparative Properties Table

| Property | (S)-(+)-Coniine HBr | (R)-(-)-Coniine HBr |

| IUPAC Name | (2S)-2-propylpiperidine hydrobromide | (2R)-2-propylpiperidine hydrobromide |

| CAS Number (Base) | 458-88-8 | 5985-99-9 |

| Molecular Formula | C₈H₁₇N[2] · HBr | C₈H₁₇N · HBr |

| Molecular Weight | 208.14 g/mol | 208.14 g/mol |

| Melting Point | 211 °C (Needles) | 211 °C (Needles) |

| Optical Rotation [α]²⁰D | +8.4° (c=4.0, CHCl₃) | -8.1° (c=4.0, CHCl₃) |

| Solubility | Water, Ethanol, Chloroform | Water, Ethanol, Chloroform |

| Natural Abundance | Major alkaloid (>90%) | Minor trace / Synthetic |

Note on Stability: The hydrobromide salt prevents the oxidation and polymerization often observed in the free base form upon exposure to air and light.

Pharmacology: Stereoselective nAChR Antagonism

The core pharmacological divergence between the enantiomers lies in their binding affinity to the nicotinic acetylcholine receptor (nAChR). Coniine acts as a non-depolarizing neuromuscular blocker, similar to curare, but with distinct stereoselective kinetics.

Mechanism of Action

Both enantiomers function as competitive antagonists at the postsynaptic nAChR. They bind to the α-subunits of the receptor, preventing acetylcholine (ACh) from triggering the opening of the ion channel. This blockade inhibits sodium ion influx, preventing end-plate potential generation and leading to flaccid paralysis.

Potency Rank Order

Research utilizing TE-671 cells (expressing human fetal nicotinic neuromuscular receptors) and mouse bioassays has established a clear potency hierarchy:

Potency: (R)-(-)-coniine > (±)-racemate > (S)-(+)-coniine

The (R)-enantiomer is approximately 1.7x to 2x more potent than the natural (S)-enantiomer. This stereoselectivity suggests that the spatial arrangement of the propyl group in the (R)-configuration allows for a tighter fit within the hydrophobic pocket of the nAChR ligand-binding domain.

Pathway Visualization

Figure 1: Competitive antagonism of nAChR by Coniine enantiomers. The (R)-isomer exhibits stronger competitive inhibition.

Toxicology Profile

The toxicological data reinforces the pharmacological findings, with the (R)-enantiomer demonstrating a lower lethal dose.

Comparative Toxicity Data (Murine Models)[3]

| Compound | LD50 (mg/kg, i.v./bioassay) | Relative Toxicity |

| (R)-(-)-Coniine | 7.0 | High (Reference) |

| (±)-Coniine (Racemate) | 7.7 | High |

| (S)-(+)-Coniine | 12.1 | Moderate |

Clinical Implications:

-

Respiratory Failure: Death results from paralysis of the diaphragm.

-

Teratogenicity: Coniine is a known teratogen (causing arthrogryposis in livestock).[3] The specific stereoselective contribution to teratogenicity remains an active area of investigation, though both isomers cross the placental barrier.

Experimental Protocols

Protocol A: Synthesis and Isolation of Coniine Hydrobromide

Target: Conversion of free base to stable HBr salt for analysis.

Materials:

-

Coniine free base (racemic or enantiopure)[1]

-

Hydrobromic acid (48% aq)

-

Ethanol (absolute)

-

Diethyl ether

Methodology:

-

Dissolution: Dissolve 1.0 g of Coniine free base in 10 mL of absolute ethanol.

-

Neutralization: Add 48% HBr dropwise with constant stirring. Monitor pH until neutral (pH ~7.0).

-

Validation: Use wet pH paper; avoid excess acid to prevent hygroscopic product formation.

-

-

Evaporation: Concentrate the solution under reduced pressure (rotary evaporator) at 40°C to yield a crude solid.

-

Recrystallization:

-

Dissolve crude solid in minimal hot ethanol.

-

Add diethyl ether dropwise until slight turbidity is observed.

-

Cool to 4°C overnight to induce crystallization.

-

-

Filtration: Collect needles via vacuum filtration. Wash with cold ether.

-

Characterization:

-

Melting Point Check: Target 211°C.

-

Optical Rotation: Verify [α]D matches the specific enantiomer target (see Table 1).

-

Protocol B: Chiral Resolution (Validation of Purity)

Target: Confirming enantiomeric excess (ee) of the synthesized salt.

Workflow:

-

Derivatization: Convert HBr salt back to free base using 1M NaOH, extract into CH₂Cl₂.

-

Column: Chiralcel OD-H or equivalent polysaccharide-based stationary phase.

-

Mobile Phase: Hexane:Isopropanol:Diethylamine (90:10:0.1).

-

Detection: UV at 254 nm (if derivatized with benzoyl chloride) or Refractive Index (RI) for native alkaloid.

Implications for Drug Development

The distinct activity profile of (R)-(-)-coniine highlights the critical importance of chiral switching in drug design.

-

Safety Margin: Using pure (S)-coniine (if therapeutic) would offer a wider safety margin than the racemate.

-

Potency Optimization: If nAChR blockade is the desired therapeutic endpoint (e.g., in controlled muscle relaxation), the (R)-isomer provides higher efficacy at lower doses.

-

Forensic Analysis: In forensic toxicology, distinguishing between accidental ingestion (plant material, high S ratio) and malicious poisoning (synthetic racemate or pure R) requires chiral separation capabilities.

References

-

Stereoselective Potencies and Relative Toxicities of Coniine Enantiomers. Source: Chemical Research in Toxicology (ACS Publications). URL:[Link]

-

Coniine - Wikipedia (Pharmacology and Physical Data). Source: Wikipedia. URL:[Link]

-

Comparison of nicotinic receptor binding and biotransformation of coniine in the rat and chick. Source: PubMed / NIH. URL:[Link]

-

The killer of Socrates: Coniine and Related Alkaloids in the Plant Kingdom. Source: Molecules (MDPI) / PMC. URL:[Link]

-

Coniine Hydrobromide Physical Properties. Source: DrugFuture / Merck Index Data. URL:[Link]

Sources

Chemical and physical properties of coniine hydrobromide crystals

Topic: Chemical and Physical Properties of Coniine Hydrobromide Crystals Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Physicochemical Characterization, Synthesis, and Solid-State Analysis

Executive Summary

Coniine hydrobromide (

This guide provides a comprehensive technical analysis of coniine hydrobromide, focusing on its crystallography, thermal properties, and spectroscopic signature. It synthesizes historical data with modern chemical principles to serve as a reference for researchers handling piperidine alkaloids.

Chemical Identity and Stereochemistry

Coniine exists naturally as the (S)-(+)-enantiomer.[1] The hydrobromide salt retains this stereochemistry, crystallizing as a stable ammonium salt.

-

IUPAC Name: (2S)-2-propylpiperidine hydrobromide

-

Chemical Formula:

-

Molecular Weight: 208.14 g/mol

-

CAS Number: 637-49-0 (Hydrobromide), 458-88-8 (Free Base)

Stereochemical Configuration

The biological activity and physical properties of coniine are dependent on the chiral center at the C2 position of the piperidine ring.

-

Natural Isomer: (S)-(+)-Coniine (approx. 90% of natural occurrence).

-

Synthetic Racemate: (±)-Coniine (requires resolution, typically via tartaric acid, before hydrobromide formation if enantiopurity is desired).

Physical Characterization

The transition from the volatile free base to the hydrobromide salt significantly alters the physical utility of the molecule, stabilizing it for storage and analysis.

Table 1: Physicochemical Constants of Coniine Hydrobromide

| Property | Value | Notes |

| Appearance | Colorless Needles or Prisms | Crystallizes typically from water or ethanol. |

| Melting Point | 211 °C | Sharp melting point indicates high lattice energy typical of HBr salts. |

| Solubility (Water) | ~500 mg/mL (1:2 w/v) | Highly soluble; solution is neutral to slightly acidic. |

| Solubility (Ethanol) | ~330 mg/mL (1:3 w/v) | High solubility facilitates recrystallization. |

| Solubility (Ether) | Soluble | Unusual for many alkaloid salts, aiding in extraction. |

| Hygroscopicity | Low to Moderate | More stable than the hydrochloride salt (which is deliquescent). |

Crystallography and Solid-State Analysis

Coniine hydrobromide exhibits a distinct crystal habit compared to its hydrochloride counterpart. While the hydrochloride forms rhombs, the hydrobromide preferentially forms needles or prismatic columns.

Crystal System and Habit

-

Morphology: Acicular (needle-like) crystals.

-

Lattice Energy: The high melting point (211 °C) compared to the free base (-2 °C) suggests a robust crystal lattice stabilized by ionic interactions between the protonated secondary amine and the bromide anion, likely involving N-H···Br hydrogen bond networks.

-

Space Group: Historical crystallographic data places the isostructural hydrochloride in the orthorhombic system. By isomorphism, the hydrobromide is predicted to adopt a similar packing arrangement, though modern single-crystal XRD data for the specific HBr salt remains a niche area of study.

Thermal Analysis (DSC/TGA Expectations)

-

Decomposition: Thermal degradation typically onset immediately post-melting (>215 °C), releasing HBr gas and reverting to the volatile free base.

-

Handling Implication: Drying protocols must avoid temperatures >100 °C under vacuum to prevent sublimation or salt dissociation.

Synthesis and Crystallization Protocol

The synthesis of coniine hydrobromide typically involves the isolation or synthesis of the free base followed by acid-base neutralization. The following protocol outlines the "Ladenburg" route (historical significance) adapted for modern laboratory safety standards.

Experimental Workflow

Caution: Coniine is a potent neurotoxin (LD50 ~7-10 mg/kg in mice). All procedures must be conducted in a glovebox or high-efficiency fume hood.

Figure 1: Synthetic pathway from 2-methylpyridine to crystalline Coniine Hydrobromide.

Detailed Protocol: Salt Formation

-

Dissolution: Dissolve 1.0 g of pure (S)-coniine (free base) in 5 mL of absolute ethanol.

-

Acidification: Dropwise add 48% aqueous hydrobromic acid (HBr) while stirring at 0 °C. Monitor pH until neutral (pH ~6-7). Excess acid may lead to discoloration.

-

Crystallization: Add diethyl ether dropwise to the ethanolic solution until slight turbidity is observed.

-

Maturation: Store the solution at 4 °C for 24 hours. Long, colorless needles of coniine hydrobromide will precipitate.

-

Filtration: Filter the crystals under vacuum, wash with cold ether/ethanol (3:1), and dry in a desiccator over

.

Analytical Profiling

Verification of the salt form requires distinct spectroscopic markers differentiating it from the free base.

Nuclear Magnetic Resonance (NMR)

In

-

1H NMR (500 MHz, D2O):

-

0.95 (t, 3H, terminal

- 1.40–1.90 (m, 8H, methylene envelope)

-

2.95 (td, 1H, ring

-

3.35 (m, 1H, ring

-

3.10 (m, 1H, chiral

-

Note: The N-H proton is not visible in D2O due to deuterium exchange.

-

0.95 (t, 3H, terminal

Infrared Spectroscopy (FT-IR)

-

Ammonium Band: A broad, strong absorption between 2400–3000 cm⁻¹ is characteristic of the

stretching vibration in amine salts, distinguishing it from the sharper N-H stretch of the free amine (~3300 cm⁻¹). -

Fingerprint: Strong C-H stretches at 2950 cm⁻¹ (propyl chain).

Toxicology and Safety

Coniine hydrobromide retains the high toxicity of the parent alkaloid. It acts as a non-depolarizing blocker at nicotinic acetylcholine receptors (nAChRs).[2]

-

Mechanism: Antagonism of nAChRs at the neuromuscular junction.

-

Symptoms: Ascending muscular paralysis, eventually affecting respiratory muscles (diaphragm).

-

LD50: ~7–12 mg/kg (IV, mouse).

-

Handling:

-

PPE: Double nitrile gloves, lab coat, safety goggles.

-

Containment: Weighing must be done in a sealed glovebox or vented balance enclosure.

-

Decontamination: Surfaces should be treated with 10% bleach (hypochlorite) to oxidize the alkaloid, followed by an acid wash.

-

References

-

Ladenburg, A. (1886).[1] "Synthese der aktiven Coniine." Berichte der deutschen chemischen Gesellschaft, 19(2), 2578-2583.

-

The Merck Index. (2013). "Coniine."[1][2][3][4][5][6][7] The Merck Index Online.

-

Lee, S. T., et al. (2008).[7] "Stereoselective Potencies and Relative Toxicities of Coniine Enantiomers." Chemical Research in Toxicology, 21(10), 2061-2064.[7]

-

Cromwell, B. T. (1956). "The Separation, Micro-estimation and Distribution of the Alkaloids of Hemlock (Conium maculatum L.)." Biochemical Journal, 64(2), 259.

-

PubChem. (n.d.).[8] "Coniine Hydrobromide Compound Summary." National Library of Medicine.

Sources

- 1. Coniine - Wikipedia [en.wikipedia.org]

- 2. The killer of Socrates: Coniine and Related Alkaloids in the Plant Kingdom - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. (+)-Coniine | C8H17N | CID 441072 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. Stereoselective potencies and relative toxicities of coniine enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. SID 385959168 - PubChem [pubchem.ncbi.nlm.nih.gov]

Coniine Hydrobromide: A Technical Guide to its Function as a Depolarizing Neuromuscular Blocker

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coniine, a piperidine alkaloid isolated from poison hemlock (Conium maculatum), holds a significant place in the annals of both toxicology and pharmacology. Its hydrobromide salt, the subject of this guide, serves as a potent depolarizing neuromuscular blocking agent. This document provides an in-depth technical exploration of coniine hydrobromide, including its mechanism of action at the nicotinic acetylcholine receptor, its chemical properties and synthesis, and detailed experimental protocols for its characterization. By synthesizing established methodologies with mechanistic insights, this guide aims to equip researchers with the foundational knowledge and practical tools necessary to investigate and utilize coniine hydrobromide in a laboratory setting.

Introduction: From Hemlock to the Laboratory Bench

Historically known as the principal toxin in the poison hemlock used in the execution of the philosopher Socrates, coniine's potent physiological effects have long been recognized.[1] In modern pharmacology, its well-defined action as a depolarizing neuromuscular blocker makes it a valuable tool for studying the function of the neuromuscular junction and the nicotinic acetylcholine receptor (nAChR).[1] Unlike non-depolarizing blockers that act as competitive antagonists, coniine hydrobromide, similar to succinylcholine, initially mimics the action of acetylcholine (ACh), leading to a persistent depolarization of the motor endplate and subsequent flaccid paralysis.[1][2] This guide delves into the scientific underpinnings of this action and provides the technical framework for its investigation.

Mechanism of Action at the Neuromuscular Junction

Coniine hydrobromide exerts its effect by acting as an agonist at the nicotinic acetylcholine receptors located on the postsynaptic membrane of the neuromuscular junction. The binding of coniine to these receptors initiates a conformational change, opening the ion channel and allowing an influx of sodium ions. This influx leads to a sustained depolarization of the motor endplate.

Unlike acetylcholine, which is rapidly hydrolyzed by acetylcholinesterase, coniine is not a substrate for this enzyme and thus persists in the synaptic cleft. This prolonged presence leads to a persistent depolarization of the endplate, which in turn causes the voltage-gated sodium channels in the surrounding muscle membrane to enter an inactivated state. As a result, the muscle fiber becomes refractory to further stimulation by nerve impulses, leading to flaccid paralysis.[1]

Figure 2: General Workflow for the Enantioselective Synthesis of (S)-Coniine Hydrobromide.

Experimental Protocols for Characterization

The following protocols provide a framework for the in vitro and in vivo characterization of coniine hydrobromide as a neuromuscular blocker.

In Vitro Characterization: Patch-Clamp Electrophysiology

This protocol allows for the direct measurement of the effects of coniine hydrobromide on nAChR ion channel function in a controlled environment, such as in Xenopus oocytes or mammalian cell lines expressing the receptor. [3][4] Objective: To determine the potency and efficacy of coniine hydrobromide as an agonist at the nAChR.

Materials:

-

Xenopus oocytes or HEK293 cells expressing the desired nAChR subtype.

-

Patch-clamp rig with amplifier, micromanipulator, and data acquisition system. [5]* Borosilicate glass capillaries for pipette pulling.

-

External solution (e.g., for oocytes: ND96). [3]* Internal pipette solution. [5]* Coniine hydrobromide stock solution.

-

Acetylcholine (positive control).

Procedure:

-

Cell Preparation: Prepare and culture cells expressing the nAChR of interest. For Xenopus oocytes, inject the cRNA for the receptor subunits and incubate for 2-5 days. [4]2. Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with internal solution. [6]3. Whole-Cell Configuration: Establish a whole-cell patch-clamp recording from a selected cell.

-

Drug Application: Perfuse the external solution containing varying concentrations of coniine hydrobromide onto the cell.

-

Data Acquisition: Record the inward current elicited by the application of coniine hydrobromide at a holding potential of -60 to -80 mV.

-

Data Analysis: Construct a concentration-response curve by plotting the peak current amplitude against the logarithm of the coniine hydrobromide concentration. Fit the data to a sigmoidal dose-response equation to determine the EC₅₀ and maximal response.

In Vivo Characterization: Tibialis Anterior Muscle Contraction Assay

This in vivo assay in a rodent model provides a measure of the neuromuscular blocking effect of coniine hydrobromide in a whole-animal system. [7][8] Objective: To determine the potency (ED₅₀) and time course of action of coniine hydrobromide in producing neuromuscular blockade.

Materials:

-

Anesthetized mouse or rat.

-

In vivo muscle test system with a force transducer and nerve stimulator. [9]* Needle electrodes.

-

Coniine hydrobromide solution for injection.

-

Saline (vehicle control).

Procedure:

-

Animal Preparation: Anesthetize the animal and place it on a thermostatically controlled platform. Secure the knee and ankle of one hind limb to isolate the tibialis anterior muscle. [7][9]2. Electrode Placement: Insert stimulating needle electrodes near the peroneal nerve to elicit contraction of the tibialis anterior muscle. [8]3. Baseline Measurement: Deliver supramaximal electrical stimuli to the nerve and record the baseline twitch and tetanic tension of the muscle.

-

Drug Administration: Administer a single intravenous or intraperitoneal dose of coniine hydrobromide.

-

Data Recording: Continuously record the muscle tension in response to nerve stimulation at regular intervals until the response returns to baseline.

-

Data Analysis: Plot the percentage inhibition of muscle twitch tension against time to determine the onset and duration of action. Construct a dose-response curve from data obtained with multiple doses to calculate the ED₅₀.

Receptor Binding Affinity: Competitive Radioligand Binding Assay

This assay determines the affinity of coniine hydrobromide for the nAChR by measuring its ability to compete with a radiolabeled ligand for binding to the receptor. [10] Objective: To determine the inhibition constant (Ki) of coniine hydrobromide for the nAChR.

Materials:

-

Tissue homogenate or cell membranes expressing the nAChR.

-

Radiolabeled nAChR ligand (e.g., [³H]-epibatidine). [11]* Unlabeled coniine hydrobromide.

-

Nicotine or another known nAChR ligand (positive control).

-

Scintillation counter and vials.

-

Glass fiber filters.

Procedure:

-

Membrane Preparation: Prepare a membrane fraction from the tissue or cells expressing the nAChR.

-

Assay Setup: In a multi-well plate, incubate the membranes with a fixed concentration of the radioligand and varying concentrations of unlabeled coniine hydrobromide.

-

Incubation: Allow the binding reaction to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the coniine hydrobromide concentration. Fit the data to a one-site competition model to determine the IC₅₀. Calculate the Ki using the Cheng-Prusoff equation.

Comparative Pharmacology and Toxicological Profile

Coniine hydrobromide shares a similar mechanism of action with the clinically used depolarizing neuromuscular blocker, succinylcholine. [1]Both cause initial muscle fasciculations followed by flaccid paralysis. However, there are key differences in their pharmacokinetic and pharmacodynamic profiles. Succinylcholine has a rapid onset and short duration of action due to its rapid hydrolysis by plasma cholinesterases. [2][12]In contrast, the duration of action of coniine is longer as it is not metabolized by this pathway. [1] Comparative Profile:

| Parameter | Coniine Hydrobromide | Succinylcholine | Reference |

| Mechanism | Depolarizing nAChR agonist | Depolarizing nAChR agonist | [1][2] |

| Onset of Action | Approximately 30 minutes | 30-60 seconds (IV) | [1][2] |

| Duration of Action | Several hours | 5-10 minutes (IV) | [1][12] |

| Metabolism | Not by acetylcholinesterase | Rapidly by plasma cholinesterases | [1][2] |

The primary toxicity of coniine hydrobromide is respiratory paralysis, which is the cause of death. [1]Unlike some other neuromuscular blockers, it does not significantly affect the central nervous system, and consciousness is typically maintained until respiratory failure occurs. [1]

Formulation and Stability for Experimental Use

For in vitro experiments, coniine hydrobromide can be dissolved in the appropriate physiological buffer. For in vivo studies, sterile saline is a suitable vehicle for injection. The hydrobromide salt is water-soluble, facilitating its preparation in aqueous solutions. [13]Stock solutions should be stored at -20°C to ensure long-term stability. [13]The stability of working solutions at room temperature should be determined empirically for the specific experimental conditions.

Conclusion

Coniine hydrobromide, a compound with a rich and notorious history, continues to be a valuable pharmacological tool. Its well-defined mechanism as a depolarizing neuromuscular blocker provides a clear model for studying the intricate processes of neuromuscular transmission. This technical guide offers a comprehensive overview of its properties and a detailed framework for its experimental investigation. By understanding its mechanism, synthesis, and the appropriate methodologies for its characterization, researchers can effectively utilize coniine hydrobromide to advance our understanding of nicotinic acetylcholine receptor function and the broader field of neuropharmacology.

References

- Yang J, Cui J. Patch clamp and perfusion techniques to study ion channels expressed in Xenopus oocytes. MethodsX. 2019;6:1334-1341.

-

Creative Bioarray. Manual Patch-clamp Technique. Creative Bioarray. [Link].

- Greising SM, Agbulut O, Fadel T, et al. In vivo Measurement of Knee Extensor Muscle Function in Mice. J Vis Exp. 2017;(128):56133.

-

JoVE. Patch Clamp & Perfusion Techniques: Ion Channels Expressed-Xenopus oocytes l Protocol Preview. YouTube. [Link].

-

Aurora Scientific. Setting Up An in-vivo Experiment On Aurora Scientific's 3-In-1 Muscle Test System. Aurora Scientific. [Link].

-

Science With Tal. Patch Clamp Explained (Cell-Attached, Whole Cell, Inside Out, Outside Out Configurations). YouTube. [Link].

-

Aurora Scientific. Tips and Tricks for Measuring Muscle Function in-vivo. Aurora Scientific. [Link].

-

Wikipedia. Coniine. Wikipedia. [Link].

- Forsyth RJ, Berman FW, Panos JJ, et al. Comparison of nicotinic receptor binding and biotransformation of coniine in the rat and chick. Toxicol Lett. 1997;92(2):129-137.

- Vasilevsky SF, Ovchinnikova IV, Mamatyuk VI, et al. Synthetic approaches to coniine and other 2-alkyl piperidines. Curr Org Chem. 2011;15(1):22-38.

- Smith CE, Donati F, Bevan DR. Potency of succinylcholine at the diaphragm and at the adductor pollicis muscle. Anesthesiology. 1988;69(2):265-268.

- Tuncel N, Sahin-Erdemli I, Purvis I, et al. The effect of coniine on presynaptic nicotinic receptors. Gen Pharmacol. 1998;30(5):731-734.

-

Slideshare. Coniine - Structural elucidation. Slideshare. [Link].

- Corona BT, Ward CW, Baker BA, et al. Applications of In Vivo Functional Testing of the Rat Tibialis Anterior for Evaluating Tissue Engineered Skeletal Muscle Repair. J Vis Exp. 2016;(116):54492.

- Beamer E, Varney M, D'Souza S, et al. Short enantioselective synthesis of sedridines, ethylnorlobelols and coniine via reagent-based differentiation. Beilstein J Org Chem. 2011;7:1264-1270.

- Grosman C, Auerbach A. The dissociation of acetylcholine from open nicotinic receptor channels. Proc Natl Acad Sci U S A. 2001;98(25):14112-14117.

-

ResearchGate. What is the dissociation constant for nicotinic acetylcholine receptors ?. ResearchGate. [Link].

-

TREAT-NMD. Single muscle contractile measurements in vivo and in situ. TREAT-NMD. [Link].

-

ResearchGate. Does anyone have a protocol for high-affinity nicotinic receptor binding using 3H-epibatidine?. ResearchGate. [Link].

- Wierda JM, de Wit AP, Kuizenga K, et al. Dose-response relation, neuromuscular blocking action, intubation conditions, and cardiovascular effects of Org 9273, a new neuromuscular blocking agent. Anesth Analg. 1990;70(5):501-507.

- Gaskill C, Ross M, Gaskill D, et al. Formulation of a Stable Parenteral Product; Clonidine Hydrochloride Injection. PDA J Pharm Sci Technol. 1998;52(4):174-178.

-

StatPearls. Succinylcholine Chloride. StatPearls. [Link].

-

ResearchGate. Formulation of a stable parenteral product; Clonidine Hydrochloride Injection. ResearchGate. [Link].

- Green BT, Lee ST, Panter KE, et al. Stereoselective Potencies and Relative Toxicities of Coniine Enantiomers. Chem Res Toxicol. 2008;21(9):1845-1849.

- Govind AP, Vallejo YF, Gulsevin A, et al. Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by in vitro Cellular Studies and in vivo PET Imaging. bioRxiv. 2022.

-

OpenAnesthesia. Succinylcholine. OpenAnesthesia. [Link].

- Waser PG. Relative potency of some neuromuscular blocking drugs in vivo and in vitro. Br J Anaesth. 1970;42(1):9-16.

- Richards M, Jack C, Tredinnick S, et al. The binding orientation of epibatidine at α7 nACh receptors. Br J Pharmacol. 2013;169(1):1-11.

- Toll L, Zaveri NT, Polgar WE, et al. Differentiating the Neuropharmacological Properties of Nicotinic Acetylcholine Receptor-Activating Alkaloids. Front Pharmacol. 2022;13:843799.

-

Deranged Physiology. Pharmacology of suxamethonium. Deranged Physiology. [Link].

-

Arkat USA. Synthesis and Nicotinic Acethylcholine Receptor Binding Affinities of New Epibatidine Analogues. Arkat USA. [Link].

-

Frontiers Publishing Partnerships. Evaluation of novel epibatidine analogs in the rat nicotine drug discrimination assay and in the rat chronic constriction injury neuropathic pain model. Frontiers Publishing Partnerships. [Link].

Sources

- 1. Coniine - Wikipedia [en.wikipedia.org]

- 2. openanesthesia.org [openanesthesia.org]

- 3. Patch clamp and perfusion techniques to study ion channels expressed in Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. Patch Clamp Protocol [labome.com]

- 6. docs.axolbio.com [docs.axolbio.com]

- 7. In vivo Measurement of Knee Extensor Muscle Function in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Applications of In Vivo Functional Testing of the Rat Tibialis Anterior for Evaluating Tissue Engineered Skeletal Muscle Repair - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aurorascientific.com [aurorascientific.com]

- 10. Comparison of nicotinic receptor binding and biotransformation of coniine in the rat and chick - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Succinylcholine Chloride - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Coniine hydrochloride | TargetMol [targetmol.com]

Pharmacological Profile of Coniine Hydrobromide: Mechanisms, Toxicology, and Experimental Applications

Topic: Pharmacological Profile of Coniine Hydrobromide Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Coniine Hydrobromide (Coniine HBr) is the stable salt form of coniine (2-propylpiperidine), the primary alkaloid of Conium maculatum (poison hemlock). Historically infamous for the execution of Socrates, coniine remains a compound of significant interest in neuropharmacology as a probe for nicotinic acetylcholine receptors (nAChRs).[1][2][3]

Unlike pure antagonists (e.g., tubocurarine), coniine exhibits a complex "depolarizing blockade" profile—initially stimulating nAChRs before inducing desensitization and flaccid paralysis.[4] This whitepaper analyzes the physicochemical properties, biphasic mechanism of action, and experimental utility of Coniine HBr, providing researchers with self-validating protocols for its application in ion channel research.

Chemical and Physical Properties

In research settings, the hydrobromide salt is preferred over the volatile free base liquid due to its enhanced stability and crystallinity.

Physicochemical Data

| Property | Specification |

| IUPAC Name | 2-propylpiperidine hydrobromide |

| Molecular Formula | |

| Molecular Weight | 208.14 g/mol |

| Appearance | Colorless prismatic needles or crystalline powder |

| Melting Point | 211 °C (vs. -2 °C for free base) |

| Solubility | Soluble in water ( |

| Chirality | Naturally occurring coniine is predominantly (S)-(+)-coniine; synthetic HBr is often racemic |

| Stability | Hygroscopic; store desiccated at -20 °C |

Mechanism of Action (MOA)

Coniine acts as a non-competitive nicotinic agonist-antagonist , functionally classified as a depolarizing neuromuscular blocker. Its lethality stems from peripheral respiratory paralysis, though it also possesses central nervous system (CNS) activity.[4]

The Biphasic Blockade

-

Phase I (Depolarization): Coniine binds to the

-subunits of post-synaptic nAChRs at the neuromuscular junction (NMJ) and autonomic ganglia. Like nicotine, it initially opens the ion channel, causing Na+ influx and membrane depolarization. This manifests clinically as fasciculations or tremors. -

Phase II (Desensitization): Unlike acetylcholine, coniine is not rapidly hydrolyzed by acetylcholinesterase (AChE). Prolonged receptor occupancy leads to a refractory state (desensitization) where the channel closes and becomes unresponsive to endogenous acetylcholine. This results in flaccid paralysis.

Signaling Pathway Visualization

The following diagram illustrates the transition from initial stimulation to synaptic failure.

Figure 1: Biphasic mechanism of Coniine at the neuromuscular junction, illustrating the progression from depolarization to desensitization.

Pharmacokinetics and Toxicology

Understanding the ADME (Absorption, Distribution, Metabolism, Excretion) profile is critical for interpreting in vivo toxicity data.

Pharmacokinetic Profile

-

Absorption: Rapidly absorbed from the gastrointestinal tract and mucous membranes. Bioavailability is high due to lipophilicity of the free base at physiological pH.

-

Distribution: Rapidly distributes to highly perfused tissues (brain, heart, lungs). Capable of crossing the Blood-Brain Barrier (BBB), causing central sedation and ataxia.

-

Metabolism: Unlike nicotine, coniine undergoes minimal hepatic biotransformation. It is not a substrate for rapid cytochrome P450 oxidation in many species.

-

Excretion: Primarily excreted unchanged in the urine and via expiration (giving the breath a characteristic "mousy" odor).

Toxicity Thresholds

| Species | Route | LD50 (mg/kg) | Notes |

| Mouse | Oral | ~100 | High variability based on enantiomeric purity |

| Mouse | IV | 7 - 12 | (R)-(-)-coniine is generally more potent than (S)-(+) |

| Rat | Oral | ~150 | - |

| Human | Oral | ~3-6 mg/kg | Estimated lethal dose (respiratory arrest) |

Experimental Protocol: In Vitro nAChR Inhibition Assay

Objective: To quantify the inhibitory potency (

Rationale: This preparation preserves the native synaptic architecture, allowing assessment of neuromuscular transmission blockade in a physiological context.

Reagents and Preparation

-

Krebs-Henseleit Solution (KHS): pH 7.4, carbogen-aerated (95%

, 5% -

Coniine HBr Stock: Dissolve 20.8 mg Coniine HBr in 1 mL deionized water (100 mM stock). Store at 4°C.

-

Tissue: Hemidiaphragm with attached phrenic nerve from male Wistar rat (200-250g).

Workflow Methodology

-

Mounting: Secure the hemidiaphragm in a tissue bath containing 20 mL KHS at 37°C. Attach the tendon to an isometric force transducer.

-

Stimulation: Apply square-wave pulses to the phrenic nerve (0.2 Hz, 0.2 ms duration, supramaximal voltage) to induce indirect twitch contractions.

-

Equilibration: Allow tissue to stabilize for 30 minutes until twitch height is constant.

-

Dosing:

-

Add Coniine HBr cumulatively (e.g., 10

M, 30 -

Allow 10 minutes contact time per concentration.

-

-

Washout: Perform 3 washes with fresh KHS to assess reversibility.

Data Analysis & Validation

-

Self-Validation Check: The preparation is viable only if the twitch tension returns to >80% of baseline after washout. If not, tissue necrosis or irreversible damage has occurred.

-

Calculation: Plot % Inhibition of Twitch Height vs. Log[Coniine]. Fit to a non-linear regression (Hill equation) to determine

.

Figure 2: Experimental workflow for determining the IC50 of Coniine HBr in isolated tissue preparations.

Therapeutic Context and Research Utility

While Coniine HBr has no current FDA-approved therapeutic use due to its narrow therapeutic index and respiratory toxicity, it remains a vital tool in drug discovery.

-

Pain Research: Coniine's ability to modulate nAChRs has sparked interest in developing non-opioid analgesics.[5] Analogs are screened for their ability to block nociceptive transmission without inducing respiratory paralysis.

-

Receptor Subtyping: It serves as a reference compound for distinguishing between muscle-type (

) and neuronal-type ( -

Teratogenicity Models: In veterinary science, coniine is used to model "crooked calf disease" (arthrogryposis), as fetal neuromuscular blockade inhibits movement essential for joint development.

References

-

Hotti, H., & Rischer, H. (2017).[6] The killer of Socrates: Coniine and Related Alkaloids in the Plant Kingdom.[1][3][6][7][8] Molecules, 22(11), 1962.

-

Lee, S. T., et al. (2008). Stereoselective potencies and relative toxicities of coniine enantiomers. Chemical Research in Toxicology, 21(10), 2061-2064.[9]

-

Vetter, J. (2004). Poison hemlock (Conium maculatum L.).[6][8][9][10][11][12][13] Food and Chemical Toxicology, 42(9), 1373-1382.

-

PubChem. (2024). Coniine Hydrobromide Compound Summary. National Library of Medicine.

-

Bowman, W. C., & Sanghvi, I. S. (1963). Pharmacological actions of hemlock alkaloids. Journal of Pharmacy and Pharmacology, 15(1), 1-25.

Sources

- 1. researchgate.net [researchgate.net]

- 2. The killer of Socrates: Coniine and Related Alkaloids in the Plant Kingdom [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Coniine - Wikipedia [en.wikipedia.org]

- 5. Coniine hydrochloride | TargetMol [targetmol.com]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. semanticscholar.org [semanticscholar.org]

- 8. The killer of Socrates: Coniine and Related Alkaloids in the Plant Kingdom - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Stereoselective potencies and relative toxicities of coniine enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Conium maculatum L. (PIM 144) [inchem.org]

- 11. researchgate.net [researchgate.net]

- 12. Coniine [drugfuture.com]

- 13. The killer of Socrates: Coniine and Related Alkaloids in the Plant Kingdom - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Solubility Profile and Laboratory Handling of Coniine Hydrobromide

The following technical guide details the solubility profile, handling protocols, and purification strategies for Coniine Hydrobromide.

Executive Summary

Coniine Hydrobromide (

Critical Safety Warning: Coniine and its salts are potent neurotoxins capable of causing respiratory paralysis and death.[2] Handling requires strict adherence to safety protocols, including the use of a fume hood, butyl rubber gloves, and full-face respiratory protection if aerosols are generated.

Chemical Identity & Physical Properties[1][2][3][4][5][6][7][8][9]

| Property | Data |

| Chemical Name | (2S)-2-propylpiperidine hydrobromide |

| CAS Number | 637-49-0 |

| Molecular Formula | |

| Molecular Weight | 208.14 g/mol |

| Appearance | Colorless prisms or needles |

| Melting Point | 211°C |

| Chirality | Naturally occurring isomer is (S)-(+); Synthetic is often racemic (±) |

Solubility Profile

Coniine Hydrobromide exhibits a solubility profile that deviates slightly from the generalized "insoluble in organic solvents" rule often applied to alkaloid salts. Understanding these nuances is critical for extraction and purification workflows.

Quantitative Solubility Data

| Solvent | Solubility Rating | Approximate Solubility | Notes |

| Water | Freely Soluble | 1 g / 2 mL | Highly soluble; suitable for aqueous stock solutions.[1] |

| Ethanol | Freely Soluble | 1 g / 3 mL | Excellent solvent for dissolution; often used in recrystallization. |

| Chloroform | Soluble | High (Specifics vary) | Anomalous behavior: Unlike many alkaloid salts, Coniine HBr retains significant solubility in halogenated solvents. |

| Diethyl Ether | Soluble | High | Critical Exception: While most alkaloid salts precipitate in ether, Coniine HBr is reported as soluble. This impacts extraction strategies (see Section 4). |

| Acetone | Insoluble/Poor | Low | Often used as an anti-solvent for crystallization of the hydrochloride/hydrobromide salts. |

| DMSO | Soluble | ~27.5 mg/mL | Recommended for biological assay stock solutions. |

Expert Insight (The "Lipophilic Salt" Anomaly): Most laboratory protocols assume that converting an alkaloid base to a salt (using HCl or HBr) renders it insoluble in organic solvents like ether or chloroform. Coniine Hydrobromide is an exception. Its reported solubility in ether and chloroform means that standard acid-base extractions (washing an organic phase with acid to pull the alkaloid into the aqueous phase) may suffer from poor partition coefficients if the aqueous volume is too low or the acid concentration is insufficient.

Experimental Protocols

Protocol A: Preparation of Stock Solution (100 mM in DMSO)

For use in in-vitro toxicology or receptor binding assays.

-

Calculate Mass: To prepare 10 mL of 100 mM solution, weigh exactly 208.1 mg of Coniine Hydrobromide.

-

Safety Prep: Work inside a certified chemical fume hood. Wear double nitrile or butyl rubber gloves.

-

Dissolution:

-

Add the solid to a glass vial.

-

Add 5 mL of anhydrous DMSO.

-

Vortex for 30 seconds. If dissolution is slow, sonicate at 25°C for 5 minutes.

-

Add remaining DMSO to reach final volume of 10 mL.

-

-

Storage: Aliquot into amber glass vials with Teflon-lined caps. Store at -20°C.

Protocol B: Recrystallization Strategy

Since Coniine HBr is soluble in water, ethanol, and ether, standard single-solvent recrystallization is difficult. A solvent/anti-solvent method using Ethanol and Acetone (or Hexane) is recommended.

-

Dissolution: Dissolve crude Coniine HBr in the minimum amount of boiling Ethanol (approx. 3 mL per gram).

-

Filtration: Filter hot to remove insoluble impurities (using a pre-heated funnel).

-

Precipitation:

-

Allow the solution to cool to room temperature.

-

Dropwise, add Acetone (anti-solvent) until a persistent turbidity is observed.

-

Note: If Acetone fails to induce crystallization due to high solubility, Hexane may be substituted, but add very slowly to avoid oiling out.

-

-

Crystallization: Place the vessel in a -20°C freezer overnight.

-

Collection: Filter the resulting prismatic needles under vacuum. Wash with cold Acetone/Hexane (1:1).

Workflow Visualization

Diagram 1: Extraction Logic & Phase Partitioning

This diagram illustrates the critical decision-making process for extracting Coniine, highlighting the deviation caused by its salt solubility in organic solvents.

Caption: Extraction flowchart highlighting the risk of Coniine HBr remaining in the organic phase during standard ether-based acidification.

References

-

The Merck Index Online. Coniine Monograph. Royal Society of Chemistry. Link

-

PubChem. Coniine Hydrobromide Compound Summary. National Library of Medicine. Link

-

DrugFuture. Coniine Properties and Solubility Data. Link

-

TargetMol. Coniine Hydrochloride/Hydrobromide Solubility in DMSO. Link

-

E-Pharmacognosy. Physical Characteristics and Solubility of Alkaloids. Link

Sources

Monograph: Coniine – The Archetypal Piperidine Alkaloid

Executive Summary & Chemical Identity

Coniine ((S)-2-propylpiperidine) represents a cornerstone in the history of organic chemistry and a persistent scaffold in modern medicinal design. Historically infamous as the active agent in the execution of Socrates, it holds the scientific distinction of being the first alkaloid to be chemically synthesized (Ladenburg, 1886).

Unlike many alkaloids derived from amino acids (e.g., ornithine or lysine), coniine is a pseudoalkaloid of polyketide origin. This distinction is critical for researchers manipulating its biosynthetic pathway or designing biomimetic syntheses.

| Property | Data |

| IUPAC Name | (2S)-2-propylpiperidine |

| CAS Number | 458-88-8 (S-isomer); 3238-60-6 (Racemic) |

| Molecular Formula | |

| pKa | ~11.0 (Highly Basic) |

| Chirality | Natural isomer is (S)-(+); (R)-isomer is less toxic |

| Boiling Point | 166 °C |

| Solubility | Slightly soluble in water; miscible with ethanol/ether |

Biosynthetic Architecture

Understanding the biosynthesis of coniine is essential for metabolic engineering and distinguishing it from lysine-derived piperidines. The pathway does not utilize amino acid precursors for the carbon skeleton. Instead, it employs a Polyketide Synthase (PKS) system, specifically Conium polyketide synthase 5 (CPKS5).[1][2][3]

Mechanistic Pathway

-

Initiation: The pathway begins with Butyryl-CoA (acting as the starter unit) condensing with two units of Malonyl-CoA .[1][2][3][4]

-

Elongation & Cyclization: This forms a tetra-ketide intermediate which undergoes reduction to 5-keto-octanal .

-

Amination: An L-alanine:5-keto-octanal aminotransferase (AAT) introduces the nitrogen atom.[3]

-

Ring Closure: Non-enzymatic cyclization yields

-coniceine (the unsaturated precursor).[2] -

Final Reduction: An NADPH-dependent reductase converts

-coniceine to (S)-coniine .[2][5]

Figure 1: The polyketide biosynthetic pathway of coniine, highlighting the transition from linear CoA esters to the heterocyclic piperidine ring.[1][3]

Pharmacodynamics: The Mechanism of Paralysis

Coniine is a potent neurotoxin that acts as a non-depolarizing blocker (antagonist) at nicotinic acetylcholine receptors (nAChRs).[2][6]

-

Target: Post-synaptic membrane of the neuromuscular junction (NMJ).[5][7]

-

Action: It mimics the structure of acetylcholine (ACh) sufficiently to bind to the

-subunits of the nAChR but does not induce the conformational change required to open the ion channel. -

Result: This competitive antagonism prevents ACh from binding. Consequently, sodium ion influx is inhibited, the muscle action potential is not generated, and flaccid paralysis ensues.

-

Lethality: Death results from respiratory failure (paralysis of the diaphragm). The heart may continue beating for a short period after respiration ceases.

Figure 2: Competitive antagonism at the neuromuscular junction. Coniine outcompetes Acetylcholine, preventing depolarization.

Experimental Protocol: Isolation from Conium maculatum

Safety Warning: This protocol involves the extraction of a lethal neurotoxin. All procedures must be conducted in a certified fume hood with full PPE (nitrile gloves, face shield, lab coat). Never work alone.

This protocol utilizes the alkaloid's pH-dependent solubility (salt vs. free base) to isolate it from plant material.

Reagents Required

-

Dried, ground Conium maculatum seeds or foliage (seeds have higher yield).

-

Sulfuric acid (

), 0.5 M. -

Sodium Hydroxide (

), 4 M.[8] -

Diethyl Ether (solvent).

-

Anhydrous Sodium Carbonate (

).

Step-by-Step Methodology

-

Acidic Extraction (Protonation):

-

Macerate 100g of plant material in 500mL of ethanol.

-

Add dilute

until the solution is distinctly acidic (pH ~3). Rationale: This converts volatile free-base coniine into the non-volatile, water-soluble sulfate salt. -

Filter the mixture to remove plant debris.

-

Evaporate the ethanol under reduced pressure (Rotavap) to 1/4th of the original volume.

-

-

Basification (Deprotonation):

-

Cool the concentrate to <10°C.

-

Slowly titrate with 4 M

until pH reaches 10.0–11.0. Rationale: The pKa of coniine is ~11. At this pH, the molecule reverts to its free-base, hydrophobic oil form. -

Note: A distinct "mousy" odor (characteristic of coniine) will develop. Do not inhale.

-

-

Organic Phase Separation:

-

Transfer the basic aqueous solution to a separatory funnel.

-

Extract with Diethyl Ether (

mL). Coniine will migrate into the ether layer. -

Combine ether extracts and dry over anhydrous

.

-

-

Purification:

-

Filter off the drying agent.

-

Remove ether via careful distillation. Coniine (bp 166°C) will remain as a colorless to pale yellow oil.

-

Optional: Further purification via fractional distillation under vacuum or crystallization as a hydrochloride salt.

-

Toxicology & Safety Framework

Coniine has a steep dose-response curve. Researchers must adhere to strict handling limits.

| Parameter | Value/Limit | Notes |

| LD50 (Mouse, Oral) | ~7–10 mg/kg | High acute toxicity [1]. |

| LD50 (Mouse, IV) | ~12 mg/kg | Rapid onset of action. |

| Lethal Dose (Human) | ~500 mg (est.)[9] | Varies by individual metabolism. |

| Teratogenicity | Confirmed | Causes "Crooked Calf Disease" (arthrogryposis) in livestock due to fetal immobilization [2]. |

| Antidote | None specific | Treatment is supportive (mechanical ventilation) until toxin is metabolized. |

Handling Protocol:

-

Deactivation: Spills should be treated immediately with dilute acid (acetic or hydrochloric) to convert the volatile oil into a non-volatile salt before cleaning.

-

Storage: Store as a hydrochloride salt (solid) rather than free base (liquid) to reduce volatility and degradation.

References

-

Hotti, H., & Rischer, H. (2017).[10] The killer of Socrates: Coniine and Related Alkaloids in the Plant Kingdom.[4][6][7][10] Molecules, 22(11), 1962. Link

-

Panter, K. E., et al. (2002). Piperidine alkaloids of poison hemlock (Conium maculatum).[2][11][12] Journal of Agricultural and Food Chemistry. Link

-

Ladenburg, A. (1886).[5][7][13] Synthese der aktiven Coniine.[13] Berichte der deutschen chemischen Gesellschaft. (Historical Reference for First Synthesis).

-

CDC/NIOSH. (n.d.). Registry of Toxic Effects of Chemical Substances (RTECS). Link

-

PubChem. (n.d.). Coniine Compound Summary. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. The killer of Socrates: Coniine and Related Alkaloids in the Plant Kingdom - PMC [pmc.ncbi.nlm.nih.gov]

- 3. De novo transcriptome assembly of Conium maculatum L. to identify candidate genes for coniine biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Coniine - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Coniine [bionity.com]

- 8. sciencemadness.org [sciencemadness.org]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. semanticscholar.org [semanticscholar.org]

- 11. Mass Spectrometry Imaging of Coniine and Other Hemlock Alkaloids after On-Tissue Derivatization Reveals Distinct Alkaloid Distributions in the Plant - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Polyketide synthases from poison hemlock (Conium maculatum L.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. m.youtube.com [m.youtube.com]

Methodological & Application

Application Note: Coniine Hydrobromide as a Pharmacological Tool in Neuroscience Research

Executive Summary

Coniine hydrobromide (Coniine HBr) is the stable salt form of the piperidine alkaloid coniine, historically known as the toxic principle of Conium maculatum (poison hemlock). In modern neuroscience, it serves as a specialized pharmacological probe for investigating nicotinic acetylcholine receptor (nAChR) kinetics, specifically desensitization pathways and neuromuscular junction (NMJ) signaling. Unlike the volatile and sparingly soluble free base, the hydrobromide salt offers enhanced stability and aqueous solubility, making it the preferred formulation for precise in vitro and in vivo experimentation.

This guide details the mechanistic grounding, safety protocols, and experimental workflows for using Coniine HBr to isolate nAChR-mediated currents.

Mechanistic Profile & Pharmacodynamics[1]

Mechanism of Action

Coniine acts as a non-depolarizing blocker with complex kinetics. While it competes with acetylcholine (ACh) for the binding site, its primary efficacy in research stems from its ability to induce and stabilize the desensitized state of the nAChR ion channel.

-

Primary Target: Muscle-type nAChRs (fetal

and adult -

Stereoselectivity: The (R)-(-)-enantiomer is significantly more potent (approx.[1] 2-fold) than the (S)-(+)-enantiomer in blocking neuromuscular transmission.[1]

-

Physiological Effect: Prolonged postsynaptic depolarization followed by a "desensitization block," leading to flaccid paralysis.[1]

Signaling Pathway Visualization

The following diagram illustrates the kinetic shift Coniine HBr induces in the nAChR cycle, preventing repolarization and subsequent signal propagation.

Figure 1: Kinetic pathway of nAChR modulation. Coniine HBr promotes the transition to a refractory desensitized state, effectively silencing the channel.

Safety & Handling (Critical)

Hazard Class: Acute Toxin (Category 3). Target Organs: Respiratory system, Central Nervous System.[1]

Coniine HBr is a potent neurotoxin. Respiratory failure can occur at low doses.

-

Engineering Controls: All weighing and solubilization must occur inside a certified chemical fume hood.

-

PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory. A NIOSH-approved respirator is required if working outside a hood (not recommended).

-

Neutralization: In case of spill, neutralize with dilute acid (though HBr is already a salt, general cleanup involves absorption with inert material like vermiculite).

-

Emergency: If inhaled or ingested, immediate medical attention is required. Artificial respiration may be necessary.[2]

Protocol: Stock Solution Preparation

Unlike the free base (liquid, limited solubility), Coniine HBr is a crystalline solid with high aqueous solubility.

Reagents:

-

Coniine Hydrobromide (Solid, >98% purity)

-

Nuclease-free water or aCSF (artificial Cerebrospinal Fluid)

-

0.22 µm syringe filter (PES membrane)

Procedure:

-

Calculation: Determine the mass required for a 100 mM stock solution.

-

MW of Coniine HBr ≈ 208.14 g/mol .

-

To make 1 mL of 100 mM stock: Weigh 20.8 mg .

-

-

Solubilization: Add the solid to 1 mL of deionized water or buffer. Vortex for 30 seconds. The salt should dissolve completely (solubility >500 mg/mL).

-

Filtration: Pass the solution through a 0.22 µm syringe filter to sterilize.

-

Storage: Aliquot into light-protective (amber) tubes. Store at -20°C. Stable for 6 months. Avoid freeze-thaw cycles.

Application: Whole-Cell Patch-Clamp Recording

This protocol measures the inhibition of ACh-evoked currents in neurons or TE-671 cells (expressing muscle-type nAChR).

Experimental Setup

-

Rig: Standard whole-cell patch-clamp setup (Axon MultiClamp 700B or equivalent).

-

Bath Solution (Extracellular): Standard Tyrode’s solution or aCSF.

-

Pipette Solution (Intracellular): K-Gluconate based internal solution.

-

Perfusion: Rapid solution exchange system (e.g., Warner Instruments) is critical to capture fast desensitization kinetics.

Workflow Diagram

Figure 2: Electrophysiology workflow for assessing Coniine HBr antagonism.

Step-by-Step Procedure

-

Baseline Recording: Voltage-clamp the cell at -60 mV. Apply a 500 ms pulse of Acetylcholine (100 µM) to elicit a fast inward current. Record the peak amplitude (

). -

Washout: Perfuse with bath solution for 2 minutes to allow receptor recovery.

-

Coniine Application: Perfuse Coniine HBr (start at 1 µM, titrate up to 100 µM) for 30–60 seconds before the next agonist pulse. This allows equilibrium binding.

-

Test Pulse: Co-apply ACh (100 µM) + Coniine HBr. Record the peak amplitude (

). -

Observation: You will observe a reduction in peak current and potentially an acceleration of the current decay (desensitization rate).

Data Analysis

Calculate the percentage inhibition:

Fit the decay phase of the current to a mono- or bi-exponential function to determine the time constant of desensitization (

Comparative Pharmacology

Coniine is often compared to other nAChR antagonists. Use this table to select the correct tool for your specific receptor subtype needs.

| Compound | Target Selectivity | Mechanism | Solubility (Salt Form) |

| Coniine HBr | Muscle (fetal > adult) & Neuronal | Non-depolarizing / Desensitizer | High (Water) |

| Muscle ( | Irreversible Competitive | High (Buffer) | |

| Mecamylamine | Neuronal ( | Non-competitive Channel Block | High (Water) |

| d-Tubocurarine | Muscle & Neuronal | Competitive Antagonist | Moderate |

Troubleshooting & Optimization

-

Precipitation: If using high concentrations (>10 mM) in high-phosphate buffers, watch for precipitation. Coniine HBr is generally very stable, but phosphate salts can be problematic.

-

Incomplete Block: Coniine is a reversible antagonist. Continuous perfusion is required. If the block washes out too fast, ensure the perfusion system has no dead volume.

-

Stereoisomerism: Be aware that racemic Coniine (±) is often sold. For precise kinetic studies, verify if you are using the racemate or the pure (R)-(-)-enantiomer, as potency varies.

References

-

Green, B. T., et al. (2012). Fetal muscle-type nicotinic acetylcholine receptor activation in TE-671 cells and inhibition of fetal movement in a day 40 pregnant goat model by optical isomers of the piperidine alkaloid coniine.[3] Journal of Pharmacology and Experimental Therapeutics. Link

-

PubChem. (n.d.). Coniine Hydrobromide Compound Summary. National Library of Medicine. Link

-

Hotti, H., & Rischer, H. (2017).[4] The killer of Socrates: Coniine and Related Alkaloids in the Plant Kingdom.[4] Molecules.[3][4][5][6][7][8] Link

-

Utkin, Y. N., et al. (2019).[9] Toxins for decoding interface selectivity in nicotinic acetylcholine receptors. Biochemical Journal.[9] Link

-

Biosynth. (2019).[2] Safety Data Sheet: DL-Coniine hydrobromide.[2]Link

Sources

- 1. Coniine - Wikipedia [en.wikipedia.org]

- 2. biosynth.com [biosynth.com]

- 3. Fetal muscle-type nicotinic acetylcholine receptor activation in TE-671 cells and inhibition of fetal movement in a day 40 pregnant goat model by optical isomers of the piperidine alkaloid coniine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Coniine hydrochloride | TargetMol [targetmol.com]

- 6. The subtypes of nicotinic acetylcholine receptors on dopaminergic terminals of mouse striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The effect of coniine on presynaptic nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Toxins for decoding interface selectivity in nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes & Protocols: Using Coniine Hydrobromide to Induce Temporary Paralysis in Animal Studies

Disclaimer: This document is intended for trained researchers, scientists, and drug development professionals in strictly regulated and ethically approved laboratory settings. Coniine hydrobromide is a highly toxic substance. Its use requires rigorous safety protocols, ethical oversight by an Institutional Animal Care and Use Committee (IACUC) or equivalent body, and a deep commitment to animal welfare. The procedures described herein are not to be attempted by untrained individuals.

Abstract & Scientific Rationale

Coniine, a piperidine alkaloid isolated from poison hemlock (Conium maculatum), is a potent neurotoxin that causes death by respiratory paralysis[1][2]. In its hydrobromide salt form, it can be used in carefully controlled research settings to induce temporary and reversible neuromuscular blockade. This application note provides a comprehensive guide to its use in animal studies, emphasizing the critical importance of ethical conduct, personnel safety, and stringent physiological monitoring.

The primary mechanism of action for coniine is its effect on the peripheral nervous system. It acts as an antagonist at nicotinic acetylcholine receptors (nAChRs) located on the post-synaptic membrane of the neuromuscular junction[1][3][4]. Initially, it can cause stimulation of these receptors, but it is followed by a persistent depolarization that leads to receptor inactivation and subsequent flaccid paralysis of skeletal muscles[1][2]. This action is similar to depolarizing neuromuscular blockers like succinylcholine[1]. Because the central nervous system is not directly affected, the animal remains conscious and capable of sensory perception during paralysis[1][2]. Therefore, the use of coniine hydrobromide without adequate general anesthesia is unequivocally unethical and must be prohibited.

The scientific justification for using a neuromuscular blocking agent (NMBA) like coniine hydrobromide typically involves studies where involuntary muscle movement would compromise data collection, such as in neurophysiological recordings, advanced optical imaging, or certain surgical procedures[5][6]. The selection of coniine over other synthetic NMBAs may be warranted in studies specifically investigating polyketide-derived alkaloids or natural toxins.

Ethical Imperatives & Regulatory Compliance

The use of any NMBA is a procedure with high potential for animal distress and is therefore subject to intense ethical scrutiny.

-

IACUC Approval: All procedures must be explicitly described, justified, and approved by an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics committee[5][7]. The scientific necessity for inducing paralysis must be robustly defended[7][8].

-

The "3Rs" (Replacement, Reduction, Refinement): Researchers must demonstrate that no alternatives to animal use exist (Replacement), that the minimum number of animals are used (Reduction), and that all procedures are optimized to minimize pain and distress (Refinement)[9][10].

-

Paralysis is NOT Anesthesia: This is the most critical principle. NMBAs provide no sedation, analgesia, or amnesia[5][7]. Animals must be maintained on a surgical plane of general anesthesia before, during, and after the period of paralysis[7][11]. It is imperative to first establish a stable plane of anesthesia and demonstrate its adequacy before administering any paralytic agent[5][12].

Personnel and Environmental Safety

Coniine is classified as a supertoxic substance, with an estimated probable human lethal dose of less than 5 mg/kg[2]. Strict safety protocols are mandatory.

-

Handling: All handling of coniine hydrobromide powder and concentrated solutions must occur within a certified chemical fume hood[13][14].

-

Personal Protective Equipment (PPE): At a minimum, this includes a fully fastened lab coat, chemical splash goggles, and appropriate chemical-resistant gloves (e.g., nitrile or neoprene, check manufacturer compatibility)[14][15]. Disposable gloves should be discarded immediately after use[14].

-

Spill Management: Have a spill kit ready. For minor spills, use absorbent pads. For major spills, evacuate the area and contact institutional safety personnel[15].

-

Waste Disposal: All coniine-contaminated materials (syringes, tubes, bench paper, animal carcasses) must be disposed of as hazardous chemical waste according to institutional and local regulations.

Mechanism of Action at the Neuromuscular Junction

Coniine exerts its paralytic effect by disrupting signaling at the neuromuscular junction (NMJ). As a nAChR antagonist, it binds to the receptors on the muscle fiber membrane that would normally be activated by the neurotransmitter acetylcholine (ACh). This prevents the influx of sodium ions necessary to trigger muscle contraction, resulting in flaccid paralysis.

Experimental Protocol

This protocol assumes the use of a rodent model and must be adapted and approved by an IACUC for the specific species and experimental context.

Materials and Equipment

-

Reagents: Coniine hydrobromide (high purity), sterile 0.9% saline, appropriate general anesthetic (e.g., isoflurane, ketamine/xylazine cocktail), sterile lubricant for eyes.

-

Equipment:

-

Endotracheal tubes or tracheal cannula

-

IV or IP catheter supplies

-

Physiological monitoring system (ECG, pulse oximeter, capnograph, rectal temperature probe)[12]

-

Warming pad

-

Syringe pump for continuous infusion

-

Peripheral nerve stimulator (optional, for monitoring blockade depth)

Step-by-Step Workflow

-

Preparation of Dosing Solution:

-

Calculate the required dose. Dosage is species-specific and must be determined empirically. Studies in birds show effects at 50-100 mg/kg, while rat studies have used 25 mg/kg for teratogenicity evaluation[17][18]. Start with a significantly lower dose for neuromuscular blockade and titrate to effect.

-

Under a chemical fume hood, accurately weigh the coniine hydrobromide powder.

-

Dissolve in sterile 0.9% saline to the desired concentration (e.g., 1-5 mg/mL).

-

Sterile-filter the solution using a 0.22 µm syringe filter into a sterile vial. Clearly label the vial as "CONIINE - HIGHLY TOXIC".

-

-

Animal Preparation & Anesthesia:

-

Induce a surgical plane of anesthesia using a pre-approved anesthetic protocol (e.g., 2-3% isoflurane).

-

Apply sterile ophthalmic ointment to prevent corneal drying.

-

Intubate the animal and connect it to a mechanical ventilator. This step is critical and must be performed before administering the paralytic agent[5][7].

-

Set the ventilator parameters (e.g., tidal volume ~10 ml/kg, respiratory rate) according to established guidelines for the species[6].

-

Place monitoring sensors (ECG, pulse oximeter, temperature probe) and establish stable baseline readings. Maintain core body temperature with a warming pad.

-

-

Confirmation of Anesthetic Depth:

-

Before administering coniine, the adequacy of anesthesia MUST be confirmed. Perform a noxious stimulus test, such as a firm toe pinch[5].

-

There should be no withdrawal reflex or significant change (>15-20%) in heart rate or blood pressure[5][12]. Document this confirmation.

-

Maintain a stable plane of anesthesia for at least 15 minutes before proceeding[5].

-

-

Coniine Administration:

-

Administer the calculated dose of coniine hydrobromide, typically via an intravenous (IV) or intraperitoneal (IP) route. IV administration provides faster onset and more precise control.

-

For prolonged procedures, a continuous IV infusion via a syringe pump is recommended to maintain a stable level of paralysis.

-

-

Monitoring During Paralysis:

-

Once the animal is paralyzed, conventional reflex-based methods of assessing anesthetic depth are lost.

-

Monitoring must shift to autonomic indicators. Continuously monitor heart rate, blood pressure, and end-tidal CO2. An increase of >20% from baseline in response to a stimulus (e.g., the start of a surgical incision) indicates the anesthetic plane is too light, and the anesthetic level must be increased immediately[12].

-

Record all physiological parameters and drug administrations at regular intervals (e.g., every 15 minutes)[5][12].

-

Recovery

-

Discontinuation and Reversal:

-

Terminate the coniine hydrobromide administration. The paralytic effects will subside as the drug is metabolized and cleared.

-

Continue to maintain the animal under anesthesia and on the ventilator.

-

-

Weaning from Ventilation:

-

As the drug's effects wear off, observe for the return of spontaneous respiratory effort. This may be seen as "fighting the ventilator"[19].

-

Once spontaneous breathing is regular and sufficient to maintain adequate oxygenation and CO2 removal, the animal can be weaned from the ventilator.

-

-

Extubation and Post-Procedure Care:

-

Extubate the animal only when it has a strong swallowing reflex.

-

Provide post-operative analgesia as dictated by the experimental procedure.

-

Monitor the animal continuously until it is fully ambulatory and has returned to normal behavior[12].

-

Data Interpretation & Troubleshooting

| Parameter | Acceptable Range (Rodent Model Example) | Interpretation of Deviation |

| Heart Rate | 250 - 450 bpm | >20% increase may indicate insufficient anesthesia or pain[12]. |

| SpO₂ | >95% | <95% indicates hypoxia; check ventilator settings and airway patency. |

| End-Tidal CO₂ | 35 - 45 mmHg | >45 mmHg indicates hypoventilation; increase respiratory rate/volume. <35 mmHg indicates hyperventilation[20]. |

| Core Temp. | 36.5 - 37.5 °C | Hypothermia is common under anesthesia; use a warming device. |

| Problem | Potential Cause | Solution |

| Inadequate Paralysis | Dose too low; improper administration route. | Administer a small supplemental dose; confirm catheter placement. |

| Cardiovascular Instability | Anesthetic depth too deep/light; physiological distress. | Adjust anesthetic level based on autonomic signs[12]; ensure physiological parameters are stable. |

| Prolonged Recovery | Drug overdose; impaired metabolism/clearance. | Provide supportive care (ventilation, warmth) until the drug is cleared. There is no specific reversal agent. |

| Animal Distress During Recovery | Pain from the primary procedure. | Administer appropriate analgesics as approved in the protocol. |

References

-

Wikipedia. Coniine. [Link]

-

University of California, Berkeley, Office of Laboratory Animal Care. (2016). Guidelines for the Use of Neuromuscular Blocking Drugs in Anesthetized Animals. [Link]

-

Hotti, H., & Rischer, H. (2017). The killer of Socrates: Coniine and Related Alkaloids in the Plant Kingdom. Molecules, 22(11), 1962. [Link]

-

UCLA Research Safety & Animal Welfare Administration. Neuromuscular Blocking Agents. [Link]

-

Stump, C. (1999). Guidelines to the use of laboratory animals: what about neuromuscular blocking agents?. Cardiovascular Research, 43(1), 1-2. [Link]

-

Center for Biomedical Research / IACUC. (2023). Standard Operating Procedure - Guidelines Use of Neuromuscular Blocking Agents in Animals. [Link]

-

ResearchGate. The effect of coniine on presynaptic nicotinic receptors. [Link]

-

University of North Carolina at Chapel Hill. Standard on Monitoring Animals on Neuromuscular Blocking Agents (NMB). [Link]

-

Boz, M., et al. (2009). The effect of coniine on presynaptic nicotinic receptors. Toxicon, 54(4), 488-93. [Link]

-

Forsyth, C. S., & Frank, A. A. (1996). Comparison of nicotinic receptor binding and biotransformation of coniine in the rat and chick. Toxicology letters, 90(1), 57-66. [Link]

-

Frank, A. A., et al. (1990). Comparative toxicity of coniine, an alkaloid of Conium maculatum (poison hemlock), in chickens, quails, and turkeys. Avian diseases, 34(2), 434-441. [Link]

-

Veterian Key. (2017). Special Techniques. [Link]

-

Forsyth, C. S., & Frank, A. A. (1993). Evaluation of developmental toxicity of coniine to rats and rabbits. Teratology, 48(1), 59-64. [Link]

-

Ghasemi, M., & Dehpour, A. R. (2009). Ethical considerations in animal studies. Journal of Medical Ethics and History of Medicine, 2, 1. [Link]

-

ResearchGate. Ethical considerations in animal studies. [Link]

-